molecular formula C15H14ClNO7 B565827 5-Chloro-8-hydroxyquinoline Glucuronide CAS No. 65851-39-0

5-Chloro-8-hydroxyquinoline Glucuronide

Cat. No.: B565827
CAS No.: 65851-39-0
M. Wt: 355.727
InChI Key: PAGDKVCRDHCKOY-DKBOKBLXSA-N
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Description

5-Chloro-8-hydroxyquinoline Glucuronide is a chemical compound derived from 5-Chloro-8-hydroxyquinoline. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5-Chloro-8-hydroxyquinoline. This compound is of interest due to its potential biological activities and its role as a metabolite in drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydroxyquinoline Glucuronide typically involves the glucuronidation of 5-Chloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 5-Chloro-8-hydroxyquinoline. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced bioreactors. The chemical synthesis route can also be scaled up for industrial production, with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydroxyquinoline Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-8-hydroxyquinoline Glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydroxyquinoline Glucuronide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that may inhibit enzymatic activities. This compound may also interfere with cellular processes by modulating the activity of enzymes involved in glucuronidation and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-8-hydroxyquinoline Glucuronide
  • 8-Hydroxyquinoline Glucuronide
  • 5-Chloro-8-hydroxyquinoline

Uniqueness

5-Chloro-8-hydroxyquinoline Glucuronide is unique due to its specific glucuronide conjugation, which influences its solubility, stability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGDKVCRDHCKOY-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65851-39-0
Record name 5-Chloro-8-hydroxyquinoline beta-D-glucuronide
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